molecular formula C8H15NO3 B14266286 4-[(1,3-Dioxolan-4-yl)methyl]morpholine CAS No. 161562-90-9

4-[(1,3-Dioxolan-4-yl)methyl]morpholine

Cat. No.: B14266286
CAS No.: 161562-90-9
M. Wt: 173.21 g/mol
InChI Key: AGNLJPDUIDPVJH-UHFFFAOYSA-N
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Description

4-[(1,3-Dioxolan-4-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable dioxolane derivative. One common method is the reaction of morpholine with 4-chloromethyl-1,3-dioxolane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[(1,3-Dioxolan-4-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical transformations and biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Dioxolan-4-yl)methyl]morpholine is unique due to the combination of the morpholine and dioxolane rings, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in synthesis, research, and industry.

Properties

161562-90-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1,3-dioxolan-4-ylmethyl)morpholine

InChI

InChI=1S/C8H15NO3/c1-3-10-4-2-9(1)5-8-6-11-7-12-8/h8H,1-7H2

InChI Key

AGNLJPDUIDPVJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2COCO2

Origin of Product

United States

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